Methyl 5-bromo-4-fluorothiophene-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-fluorothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrFO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of Methyl 5-bromo-4-fluorothiophene-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes or receptors, leading to conformational changes that either inhibit or activate the target molecule. These interactions can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-fluorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination and fluorination of thiophene derivatives. The synthesis typically starts with thiophene-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, with boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for use in organic electronics, pharmaceuticals, and agrochemicals .
Scientific Research Applications
Methyl 5-bromo-4-fluorothiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: It is explored for its potential as a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-fluorothiophene-2-carboxylate involves its ability to undergo various chemical transformations. The bromine and fluorine atoms provide sites for substitution and coupling reactions, allowing the compound to be modified and incorporated into larger molecular frameworks. These modifications can alter the electronic properties of the resulting compounds, making them suitable for specific applications in materials science and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-thiophenecarboxylate: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
Methyl 4-fluoro-2-thiophenecarboxylate:
Uniqueness
Methyl 5-bromo-4-fluorothiophene-2-carboxylate is unique due to the presence of both bromine and fluorine atoms, which provide distinct sites for chemical modification. This dual functionality allows for greater versatility in synthetic applications and the development of novel materials and pharmaceuticals .
Properties
IUPAC Name |
methyl 5-bromo-4-fluorothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNGYTAEUYSZEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573781 |
Source
|
Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395664-59-2 |
Source
|
Record name | Methyl 5-bromo-4-fluorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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